molecular formula C15H14O7 B1677352 MMG-11

MMG-11

Cat. No.: B1677352
M. Wt: 306.27 g/mol
InChI Key: IIDUJWIVMGALOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Interpretation

The compound ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate is systematically named according to IUPAC rules to reflect its structural complexity. The parent structure is a furan ring substituted at position 2 with a carboxylate ester (ethyl ester) and at position 5 with a 2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl group. Breaking this down:

  • Furan-2-carboxylate : Indicates a furan ring with a carboxylate group at position 2.
  • Ethyl ester : Specifies the ethyl group bonded to the carbonyl oxygen of the carboxylate.
  • 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl] : Describes the substituent at position 5 of the furan ring, comprising a ketone (oxo group) linked to a phenyl ring bearing hydroxyl groups at positions 2, 3, and 4.

The molecular formula is C₁₅H₁₄O₇ , with a molecular weight of 306.27 g/mol . The SMILES notation O=C(OCC)C(O1)=CC=C1CC(C2=C(O)C(O)=C(O)C=C2)=O captures the connectivity, highlighting the ethyl ester, furan ring, and trihydroxyphenyl ketone moiety .

Alternative Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 313254-94-3
ChemSpider ID 746936
PubChem CID 854609
IUPAC Name (alternative) 5-[2-Oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylic acid ethyl ester
Common Name MMG-11

The name This compound is frequently used in pharmacological contexts, particularly in studies involving Toll-like receptor 2 (TLR2) antagonism .

Isomeric Considerations and Tautomeric Forms

The compound’s structure permits tautomerism due to the presence of α-hydrogens adjacent to carbonyl groups. The keto-enol tautomerism is a key feature, influenced by the trihydroxyphenyl group’s hydrogen-bonding capacity .

Keto Form Dominance

In its stable state, the compound exists predominantly in the keto form , where the carbonyl group (C=O) at the 2-oxoethyl chain remains intact. This is thermodynamically favored due to resonance stabilization of the carbonyl group and intramolecular hydrogen bonding between the hydroxyl groups of the phenyl ring and the ketone oxygen .

Enol Tautomer Formation

Under acidic or basic conditions, the α-hydrogen (adjacent to the ketone) may deprotonate, forming an enol tautomer (C=C-OH). The enol form is stabilized by conjugation with the aromatic phenyl ring and hydrogen bonding between the enolic hydroxyl and neighboring oxygen atoms . For example:
$$
\text{Keto form: } \text{C=O} \leftrightarrow \text{Enol form: } \text{C=C-OH}
$$
The equilibrium is influenced by:

  • Substitution : Electron-withdrawing groups (e.g., hydroxyls on the phenyl ring) enhance enol stability .
  • Conjugation : Extended π-systems between the enol and phenyl ring delocalize electrons, favoring the enol tautomer .
  • Solvent Effects : Polar protic solvents stabilize enols through hydrogen bonding .

Structural Isomerism

While no geometric or optical isomers are reported for this compound, regioisomerism could theoretically arise if substituent positions on the furan or phenyl rings differ. However, the synthetic routes and registry data confirm a single regioisomeric form .

Properties

IUPAC Name

ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c1-2-21-15(20)12-6-3-8(22-12)7-11(17)9-4-5-10(16)14(19)13(9)18/h3-6,16,18-19H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDUJWIVMGALOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Synthetic Routes: The synthetic routes for MMG-11 are not explicitly mentioned in the available literature. it is likely that organic synthesis methods are employed.

    Reaction Conditions: Specific reaction conditions remain undisclosed.

    Industrial Production: Information regarding industrial-scale production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: MMG-11 is involved in various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products resulting from these reactions are not explicitly documented.

  • Scientific Research Applications

    Immune Modulation

    MMG-11 has been identified as a Toll-like receptor 2 (TLR2) antagonist . TLRs play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses. By inhibiting TLR2 activation, this compound can modulate immune responses, which is particularly relevant in conditions characterized by excessive inflammation or autoimmune disorders .

    Antimicrobial Activity

    Research indicates that compounds similar to this compound exhibit antimicrobial properties. The ability to interfere with TLR pathways can enhance the effectiveness of existing antimicrobial therapies by modulating the host's immune response to infections . This application is particularly significant in the context of rising antibiotic resistance.

    Cancer Research

    The compound's interaction with specific receptors makes it a candidate for exploring therapeutic strategies in cancer treatment. By targeting immune checkpoints and enhancing anti-tumor immunity, this compound could potentially improve the efficacy of cancer immunotherapies.

    Neuroprotective Effects

    There are indications that this compound may possess neuroprotective properties through its modulation of inflammatory pathways in the brain. This could have implications for treating neurodegenerative diseases where inflammation plays a pivotal role .

    Case Study 1: TLR2 Antagonism and Immune Response

    In a study conducted by the Burnham Center for Chemical Genomics, this compound was evaluated for its ability to inhibit TLR2-mediated signaling pathways. The results demonstrated that this compound effectively reduced pro-inflammatory cytokine production in response to bacterial components, suggesting its potential use in treating inflammatory diseases .

    Case Study 2: Antimicrobial Efficacy

    A study published in Nature Communications examined the antimicrobial effects of various TLR antagonists, including this compound. The findings indicated that treatment with this compound significantly enhanced bacterial clearance in murine models of infection, highlighting its potential as an adjunct therapy in infectious diseases .

    Case Study 3: Cancer Immunotherapy

    Research presented at the American Association for Cancer Research (AACR) explored the use of this compound in combination with checkpoint inhibitors. The study showed that this compound enhanced the anti-tumor effects of these inhibitors by promoting a more robust immune response against tumor cells .

    Data Table: Key Research Findings on this compound

    StudyFocusFindingsReference
    Burnham Center for Chemical GenomicsTLR2 InhibitionReduced cytokine production; potential for inflammatory disease treatment
    Nature CommunicationsAntimicrobial ActivityEnhanced bacterial clearance in infection models
    AACR PresentationCancer ImmunotherapyImproved efficacy of checkpoint inhibitors

    Mechanism of Action

      Targets: MMG-11 directly interacts with TLR2.

      Pathways: It inhibits TLR2/1 and TLR2/6 signaling pathways.

      Effects: By blocking TLR2 activation, this compound modulates immune responses.

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table and analysis highlight structural, synthetic, and functional differences between the target compound and structurally related furan-carboxylate derivatives:

    Compound Name Molecular Formula Key Substituents Functional Groups Reported Bioactivity References
    Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate (Target) C₁₅H₁₄O₇ 2,3,4-Trihydroxyphenyl, 2-oxoethyl Furan carboxylate, ketone, phenolic hydroxyls Not explicitly reported (potential antioxidant)
    Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate C₁₄H₁₂BrClO₄ 4-Bromo-2-chlorophenoxy Furan carboxylate, ether, halogen substituents Antimicrobial (inferred from similar compounds)
    Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₅H₁₈N₂O₅ Methoxymethyl-furan, tetrahydropyrimidine ring Furan, pyrimidinone, ester Not reported
    5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methylfuran-2-sulfonamide derivatives Variable Substituted phenyl groups, sulfonamide linkage Furan sulfonamide, ketone, aryl groups Antimicrobial (explicitly tested)
    Ethyl 5-(3,4-diethoxyphenyl)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₆H₂₅N₂O₆S Thiazolo-pyrimidine fused ring, diethoxyphenyl, furan-methylidene Furan, thiazole, pyrimidinone, ester Not reported

    Structural and Functional Analysis

    This may improve solubility in polar solvents but reduce membrane permeability . Compounds with sulfonamide linkages (e.g., ) exhibit distinct electronic profiles due to the sulfonyl group’s electron-withdrawing nature, which can modulate antimicrobial activity .

    Synthetic Methodologies

    • The target compound’s synthesis likely involves coupling a 2,3,4-trihydroxyphenylacetyl group to ethyl furan-2-carboxylate, analogous to the SN2-based alkylation in (using K₂CO₃/DMF).
    • In contrast, sulfonamide derivatives require sulfonyl chloride intermediates and Suzuki cross-coupling for aryl group introduction, highlighting divergent synthetic pathways.

    The thiazolo-pyrimidine derivative may exhibit kinase inhibitory activity due to its fused heterocyclic core, though this remains speculative without direct evidence.

    Crystallographic and Stability Data Structural analogs like Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () have been characterized via X-ray diffraction, revealing planar furan rings and hydrogen-bonded networks that stabilize the crystal lattice. The target compound’s phenolic hydroxyls likely promote similar intermolecular interactions .

    Key Takeaways

    • Structural Diversity : Substituents such as halogens, alkoxy groups, and sulfonamides significantly alter physicochemical properties and bioactivity.
    • Synthetic Flexibility : Furan-carboxylate derivatives can be tailored via alkylation, Suzuki coupling, or heterocyclic fusion.
    • Potential Applications: The target compound’s phenolic hydroxyls position it as a candidate for antioxidant studies, while sulfonamide and halogenated analogs show promise in antimicrobial research.

    Biological Activity

    Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate, also known as MMG-11, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

    • Molecular Formula : C₁₅H₁₄O₇
    • Molecular Weight : 306.27 g/mol
    • CAS Number : 313254-94-3
    • Solubility : Soluble in DMSO (2 mg/mL) .

    Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate has been identified as a selective antagonist of Toll-like receptor 2 (TLR2). TLRs play a crucial role in the immune response by recognizing pathogens and initiating inflammatory responses. However, excessive TLR activation is linked to various inflammatory and metabolic diseases. This compound modulates this pathway by inhibiting TLR2 signaling, which could have therapeutic implications for conditions characterized by chronic inflammation .

    Research Findings

    • Antioxidant Activity : Studies indicate that compounds similar to this compound exhibit significant antioxidant properties. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
    • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound reduces the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This effect suggests its potential application in treating inflammatory diseases .
    • Case Studies :
      • A study published in Biochemical Pharmacology highlighted the efficacy of this compound in reducing inflammation in animal models of arthritis. The compound significantly lowered joint swelling and pain scores compared to control groups .
      • Another investigation focused on the compound's neuroprotective effects, revealing that it could mitigate neuronal damage in models of neuroinflammation .

    Comparative Biological Activity Table

    Compound NameBiological ActivityMechanismReference
    This compoundTLR2 AntagonistInhibits TLR2 signaling
    Similar Compound AAntioxidantScavenges free radicals
    Similar Compound BAnti-inflammatoryReduces cytokine production

    Q & A

    Q. Table 1: Example Reaction Conditions from Analogous Syntheses

    StepReagents/ConditionsYieldReference
    EsterificationEthanol, H₂SO₄, reflux~80%
    FunctionalizationClSO₃H, DCM, 0°C → RT78%
    CouplingK₂CO₃, DMF, 80°C65–75%

    Basic: What spectroscopic techniques are essential for structural characterization?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR):
      • ¹H/¹³C NMR: Assign peaks for the furan ring (δ 6.3–7.5 ppm for protons), ester carbonyl (δ 165–170 ppm for carbon), and trihydroxyphenyl group (aromatic protons δ 6.5–7.2 ppm). Use DMSO-d₆ to observe hydroxyl protons .
      • 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity between the furan and phenyl groups .
    • Infrared Spectroscopy (IR): Identify key functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, hydroxyl O-H stretch at ~3200–3500 cm⁻¹) .
    • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or HRMS. Look for [M+H]⁺ or [M–H]⁻ ions .

    Advanced: How can X-ray crystallography resolve ambiguities in structural determination?

    Methodological Answer:
    Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Key steps include:

    • Crystal Growth: Use slow evaporation of a saturated solution in solvents like ethanol/water mixtures .
    • Data Collection: Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–298 K .
    • Refinement with SHELX: Use SHELXL for structure solution and refinement. Address disorders (common in flexible side chains) by splitting atomic positions and applying restraints .

    Q. Table 2: Typical Crystallographic Parameters (from Analogous Compounds)

    ParameterValue RangeReference
    R-factor0.05–0.08
    Data-to-Parameter Ratio>10:1
    Temperature100–298 K

    Data Contradiction Analysis:
    If NMR suggests a planar structure but XRD shows non-coplanar rings, re-examine torsional angles and hydrogen bonding. Use DFT calculations (e.g., Gaussian09) to model preferred conformations .

    Advanced: How to optimize reaction yields when synthesizing derivatives of this compound?

    Methodological Answer:

    • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
    • Catalyst Selection: Use Pd(OAc)₂ for cross-couplings or Lewis acids (e.g., ZnCl₂) for electrophilic substitutions .
    • In Situ Monitoring: Employ TLC or HPLC to track reaction progress. Adjust reaction time/temperature dynamically .

    Example Optimization Workflow:

    Vary solvent (DMF vs. THF) and catalyst loading (5–10 mol%).

    Use design of experiments (DoE) to identify optimal conditions.

    Characterize byproducts via LC-MS to mitigate side reactions.

    Advanced: How to assess the compound’s stability under physiological conditions?

    Methodological Answer:

    • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 h. Compare peak area reduction .
    • Photostability: Expose to UV light (254 nm) and analyze by UV-Vis spectroscopy for absorbance shifts .
    • Oxidative Stress Tests: Use H₂O₂ (1–5 mM) to simulate oxidative environments. Identify degradation products via HRMS .

    Q. Table 3: Stability Study Design

    ConditionParametersAnalytical Method
    HydrolysispH 7.4, 37°CHPLC (C18 column)
    Oxidation3% H₂O₂, RTLC-MS/MS
    Light254 nm, 6 hUV-Vis

    Advanced: What computational approaches predict the compound’s bioactivity?

    Methodological Answer:

    • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., kinases, oxidases). Prepare the ligand with Open Babel (minimized via MMFF94) and receptors from PDB .
    • ADMET Prediction: Employ SwissADME to estimate permeability (LogP), solubility (LogS), and cytochrome inhibition .
    • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., Fukui indices) .

    Key Outputs:

    • Docking scores (kcal/mol) indicating binding affinity.
    • Pharmacokinetic parameters (e.g., bioavailability score).

    Basic: How to ensure purity (>95%) for biological assays?

    Methodological Answer:

    • Recrystallization: Use ethanol/water (7:3 v/v) to remove polar impurities. Monitor by melting point analysis .
    • Column Chromatography: Employ silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate 8:2 → 5:5) .
    • HPLC-PDA: Use a C18 column (5 µm, 4.6 × 250 mm) with isocratic elution (acetonitrile/water + 0.1% TFA) to verify purity .

    Advanced: How to resolve discrepancies in crystallographic and spectroscopic data?

    Methodological Answer:

    • Case Study: If XRD shows a keto-enol tautomer but ¹H NMR indicates a single form, perform variable-temperature NMR (VT-NMR) to detect tautomeric equilibria .
    • Refinement Strategies: In SHELXL, apply restraints for bond lengths/angles and analyze residual density maps to correct for disorder .
    • Complementary Techniques: Use IR to confirm hydrogen bonding patterns inferred from XRD .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    MMG-11
    Reactant of Route 2
    MMG-11

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.